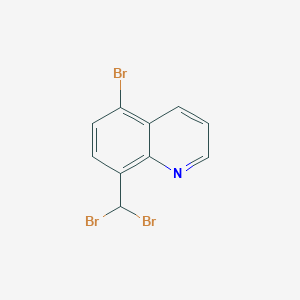

5-Bromo-8-(dibromomethyl)quinoline

描述

属性

分子式 |

C10H6Br3N |

|---|---|

分子量 |

379.87 g/mol |

IUPAC 名称 |

5-bromo-8-(dibromomethyl)quinoline |

InChI |

InChI=1S/C10H6Br3N/c11-8-4-3-7(10(12)13)9-6(8)2-1-5-14-9/h1-5,10H |

InChI 键 |

WSXXQPXCNMVEEI-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=C(C=CC(=C2N=C1)C(Br)Br)Br |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituent type, position, and halogenation patterns. Below is a comparative analysis:

Physicochemical Properties

- Reactivity: The dibromomethyl group in this compound exhibits higher electrophilicity compared to monobrominated analogs (e.g., 5-Bromo-8-methylquinoline), enabling nucleophilic substitution or elimination reactions .

- Solubility: Methoxy-substituted derivatives (e.g., 5-Bromo-8-methoxy-2-methylquinoline) show improved solubility in polar solvents due to the OCH₃ group, whereas brominated analogs are more lipophilic .

- Thermal Stability: Halogenated quinolines with heavier substituents (e.g., –CHBr₂) exhibit lower thermal stability due to increased molecular weight and steric strain .

准备方法

Direct Bromination of Quinoline

Early attempts using Br₂ in H₂SO₄ resulted in over-bromination and decomposition, with yields below 20%. The electrophilic bromine preferentially attacks the 5- and 8-positions, but controlling dibromination proved challenging without directing groups.

Cross-Coupling Strategies

Suzuki-Miyaura coupling of 8-bromomethyl precursors remains theoretically plausible but economically unfeasible due to the high cost of palladium catalysts and specialized ligands.

常见问题

Q. What are the common synthetic routes for preparing 5-Bromo-8-(dibromomethyl)quinoline, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of brominated quinolines often involves regioselective bromination of the quinoline core. For example, 6,8-dibromoquinolines can be synthesized via bromination of 1,2,3,4-tetrahydroquinoline precursors, followed by oxidation . Optimization includes:

- Temperature control : Lower temperatures (0–25°C) to minimize side reactions.

- Protecting groups : Use methoxy or acetyl groups to direct bromination to specific positions.

- Metal–bromine exchange : Post-bromination functionalization via Grignard or organozinc reagents to introduce substituents.

Validation via / NMR and high-resolution mass spectrometry (HRMS) is critical to confirm regiochemistry.

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry. Use SHELXL for refinement, ensuring R-factor convergence below 5% .

- NMR spectroscopy : and NMR identify substitution patterns, while - COSY and HSQC clarify coupling interactions.

- Mass spectrometry : HRMS (ESI-TOF) confirms molecular weight and isotopic patterns for bromine atoms.

- HPLC-PDA : Purity assessment (>95%) with C18 columns and acetonitrile/water gradients.

Advanced Research Questions

Q. How can computational methods predict the pharmacodynamic activity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Mulliken charges to identify electrophilic/nucleophilic regions. For example, bromine substituents increase electron withdrawal, enhancing interactions with bacterial enzymes .

- Swiss ADME : Predict drug-likeness (Lipinski’s Rule of Five) and bioavailability. High logP values (>3) suggest membrane permeability but may require formulation adjustments.

- PASS (Prediction of Activity Spectra) : Estimate antibacterial or anticancer activity based on structural analogs (e.g., 8-hydroxyquinoline derivatives) .

Q. How are non-covalent interactions in the crystal structure of halogenated quinolines analyzed?

Methodological Answer:

- Mercury CSD : Visualize halogen bonding (Br⋯N, Br⋯Cl) and C–H⋯Br interactions. For this compound, compare distances to van der Waals radii sums (e.g., Br⋯Cl: 3.49 Å vs. vdW sum 3.55 Å) .

- Hirshfeld surface analysis : Quantify interaction contributions (e.g., Br⋯H contacts >15% suggest strong packing forces).

- SHELXL refinement : Use TWIN/BASF commands to model disorder or twinning in halogen-rich crystals .

Q. How can researchers resolve discrepancies in crystallographic data for brominated quinolines?

Methodological Answer:

- Data validation : Check ADDSYM in PLATON to detect missed symmetry, reducing R-factor discrepancies.

- Multi-solution approaches : SHELXD for phase problem resolution in cases of weak anomalous scattering from bromine .

- Thermal motion analysis : Refine anisotropic displacement parameters (ADPs) for bromine atoms to correct overestimated B-factors.

Q. What strategies address contradictory results in the biological activity of halogenated quinolines?

Methodological Answer:

- Dose-response assays : Use IC values from MTT assays (e.g., 10–50 µM range) to differentiate cytotoxicity from therapeutic effects.

- Metabolic stability tests : Incubate with liver microsomes to identify dehalogenation or demethylation byproducts via LC-MS.

- Targeted mutagenesis : Compare activity against wild-type vs. mutant bacterial strains (e.g., DNA gyrase mutations) to confirm mechanism .

Data Contradiction Analysis

Q. How to interpret conflicting reports on halogen bonding in quinoline derivatives?

Methodological Answer:

- Context-dependent effects : Br⋯N contacts may stabilize crystal packing but destabilize solution-phase conformers. Compare solid-state (X-ray) vs. solution (NMR/DFT) data .

- Electrostatic potential maps : Use Gaussian09 to calculate surface potentials; bromine’s σ-hole orientation dictates interaction strength.

- Statistical validation : Analyze Cambridge Structural Database (CSD) entries for similar compounds to identify trends (e.g., Br⋯N <3.2 Å in 75% of cases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。